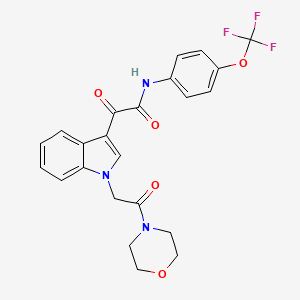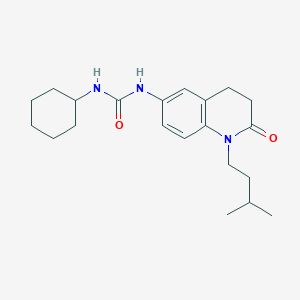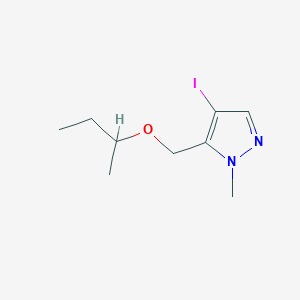
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide is an intriguing chemical compound recognized for its potential applications across various scientific fields, including chemistry, biology, medicine, and industry. The compound features a complex molecular structure that exhibits a wide range of reactivity and functionality, making it a versatile subject for research and development.
Wirkmechanismus
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) . TLR4 plays a crucial role in innate immunity by enabling the host to recognize pathogens invading the body .
Mode of Action
The compound interacts with its target, TLR4, by inhibiting its activity . This inhibition disrupts the normal functioning of the receptor, leading to changes in the immune response .
Biochemical Pathways
The TLR4 pathway is the primary biochemical pathway affected by this compound . TLR4 is involved in the innate immune response, and its inhibition can lead to a decrease in the immune response to pathogens .
Result of Action
The inhibition of TLR4 by this compound can lead to a decrease in the immune response to pathogens . This can result in a decrease in the severity of infections caused by pathogens recognized by TLR4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide involves several strategic steps, typically including the formation of the indole core, the incorporation of the morpholino group, and the final acylation to introduce the trifluoromethoxyphenylacetamide moiety. Typical reaction conditions might involve:
Formation of the Indole Core: : This step often employs Fischer indole synthesis or other methodologies such as the Bartoli reaction, often requiring specific catalysts and solvents under controlled temperatures.
Incorporation of the Morpholino Group: : The reaction usually involves nucleophilic substitution or addition reactions, often requiring bases or acids as catalysts.
Acylation: : This step may involve the use of acyl chlorides or anhydrides in the presence of base catalysts to yield the desired amide.
Industrial Production Methods
Industrial production would scale up these synthetic steps while optimizing for cost, yield, and safety. This often involves continuous flow chemistry or other advanced techniques to enhance efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the indole nitrogen, leading to various oxidized derivatives.
Reduction: : Reduction reactions may target the carbonyl groups, potentially yielding alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, given the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like hydrogen peroxide or chromates for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reductions.
Catalysts: : Metal catalysts, acids, or bases for facilitating various substitution reactions.
Major Products
Depending on the reaction type, products can range from oxidized or reduced derivatives of the original compound to substituted indoles and acetamides, providing a broad spectrum of chemical entities for further study.
Wissenschaftliche Forschungsanwendungen
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide has diverse applications:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: : Utilized in the development of new materials or as a chemical intermediate in various manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
When compared with other compounds with similar structures or functionalities, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to:
Structural Uniqueness: : The combination of indole, morpholino, and trifluoromethoxyphenylacetamide groups is relatively rare.
Reactivity Profile: : Its ability to participate in a wide range of chemical reactions.
Similar Compounds
2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide: : Similar structure with a piperidine ring instead of a morpholino group.
1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide: : Similar structure but lacks one indole component.
This covers the fundamentals of this fascinating compound. Where shall we dive deeper?
Eigenschaften
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O5/c24-23(25,26)34-16-7-5-15(6-8-16)27-22(32)21(31)18-13-29(19-4-2-1-3-17(18)19)14-20(30)28-9-11-33-12-10-28/h1-8,13H,9-12,14H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXIMJNCFCJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)
![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)
![2-[[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]acetic acid butyl ester](/img/structure/B2874230.png)
![2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2874233.png)
![[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2874234.png)

![3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B2874239.png)

![4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874241.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2874242.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/new.no-structure.jpg)
![1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2874245.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL](/img/structure/B2874246.png)
![2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2874248.png)
